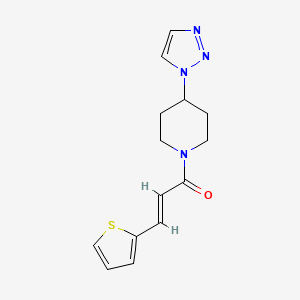![molecular formula C13H16N2OS B2507797 4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole CAS No. 862977-07-9](/img/structure/B2507797.png)
4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new benzothiazole derivatives containing dimethylpyrazole were synthesized and evaluated for their anticonvulsant activity, neurotoxicity, and cytotoxicity . Another study reported the synthesis of a novel series of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidine-1-yl) ethylamino]benzamide derivatives .Wissenschaftliche Forschungsanwendungen
Drug Discovery
The compound contains a pyrrolidine ring, which is a versatile scaffold for creating biologically active compounds . This ring structure is widely used by medicinal chemists to develop compounds for treating human diseases . The interest in this scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Treatment of Hepatocellular Carcinoma (HCC)
A quinoline derivative of the compound, 9-bis [2- (pyrrolidin-1-yl)ethoxy]-6- {4- [2- (pyrrolidin-1-yl)ethoxy]phenyl}-11H-indeno [1, 2-c]quinolin-11-one (BPIQ), has been shown to inhibit human hepatocellular carcinoma cells by inducing ER stress and apoptosis . BPIQ down-regulates pro-survival proteins and may regulate ER stress response through modulating the levels of ER stress-related proteins .
Kinase Inhibition
Compounds with the pyrrolidine ring have shown nanomolar activity against CK1γ and CK1ε, suggesting that further modifications could be made to investigate how the chiral moiety influences kinase inhibition .
Antibacterial Activity
Structure-activity relationship (SAR) investigation has shown that certain substituents on the N’ position of the pyrrolidine ring can enhance the antibacterial activity of the compound .
DNA Damage Pathway
The compound can induce DNA damage, as evidenced by the dramatic increase in the level of γH2AX, an endogenous DNA damage biomarker . This suggests that the DNA damage pathway may be involved in the compound-induced apoptosis .
Modulation of Endoplasmic Reticulum (ER) Stress
The compound may contribute to the modulation of ER stress, which could lead to apoptosis of cancer cells . This is achieved through the regulation of the levels of ER stress-related proteins .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-ethoxy-2-pyrrolidin-1-yl-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-2-16-10-6-5-7-11-12(10)14-13(17-11)15-8-3-4-9-15/h5-7H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYMURKZMLAIHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


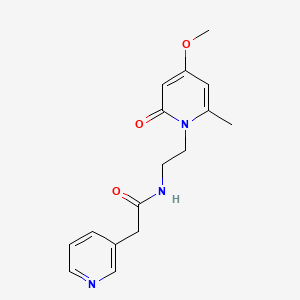
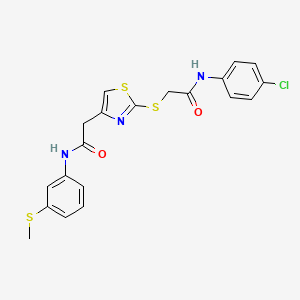
![N-(2,6-diethylphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2507725.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2507726.png)
![2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B2507727.png)
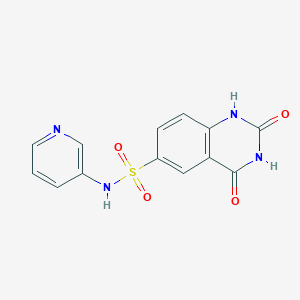
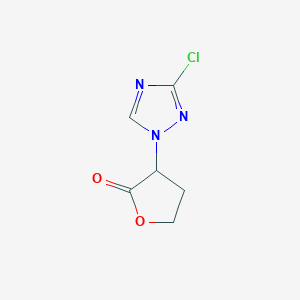

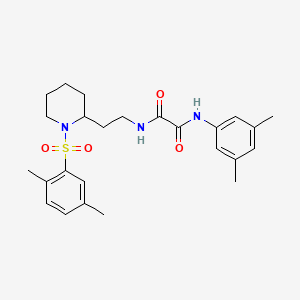
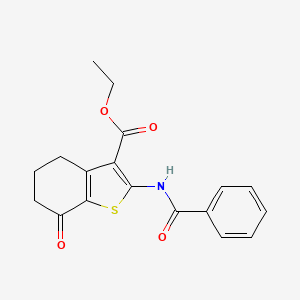
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2507734.png)

